Linalyl anthranilate
Overview
Description
Linalyl anthranilate is a compound with a sweet orange-like flavor . The fragrance varies, depending on the source of linalool .
Synthesis Analysis
Linalyl anthranilate may be synthesized from linalool and isatoic anhydride with catalytic amounts of sodium hydroxide .Molecular Structure Analysis
The empirical formula of Linalyl anthranilate is C17H23NO2 . The molecular weight is 273.37 . The SMILES string representation isO=C (OC (C=C) (C)CCC=C (C)C)C1=CC=CC=C1N
. Chemical Reactions Analysis
Linalyl anthranilate has been studied for its antimicrobial activity, particularly against carbapenemase-producing Klebsiella pneumoniae .Physical And Chemical Properties Analysis
Linalyl anthranilate is a yellow-orange liquid . It is insoluble in water . The density is approximately 1.024 . It is sensitive to air and light .Scientific Research Applications
Antimicrobial Activity
Antimicrobial action against carbapenemase-producing Klebsiella pneumoniae
Linalyl anthranilate (LNA) has been investigated for its bactericidal activity against carbapenemase-producing Klebsiella pneumoniae. The study demonstrated that LNA, alone and in combination with meropenem, exhibited significant bactericidal activity. It was found to induce oxidative stress in bacterial cells, leading to membrane damage and eventually bacterial cell death. LNA's mode of action includes the generation of reactive oxygen species, initiating lipid peroxidation and damaging the bacterial membrane. This study provides a basis for the potential use of LNA as an antimicrobial agent (Yang et al., 2020).
Essential Oil Component
Antibacterial activity of essential oils
Linalyl anthranilate is also a major component in essential oils, which have been studied for their antibacterial properties. For instance, lavender essential oil, containing linalyl anthranilate, has been encapsulated in hydroxypropyl-beta-cyclodextrin to improve its solubility and stability. This encapsulated form showed enhanced antibacterial activity, suggesting the potential of linalyl anthranilate-containing essential oils in food systems for inhibiting pathogens (Yuan et al., 2019).
Safety And Hazards
Future Directions
Linalyl anthranilate has shown potential in future clinical applications as an adjuvant along with existing antibiotics due to its ability to disrupt the bacterial membrane by inducing oxidative stress . This facilitates the uptake of antibiotics into the bacterial cells, enhancing bacterial killing .
properties
IUPAC Name |
3,7-dimethylocta-1,6-dien-3-yl 2-aminobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-5-17(4,12-8-9-13(2)3)20-16(19)14-10-6-7-11-15(14)18/h5-7,9-11H,1,8,12,18H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIJSULEEDNKPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C=C)OC(=O)C1=CC=CC=C1N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 | |
Record name | LINALYL ANTHRANILATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2025503 | |
Record name | Linalyl anthranilate | |
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Molecular Weight |
273.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Linalyl anthranilate is a yellow-orange liquid. Insoluble in water. (NTP, 1992), Liquid, Pale straw-coloured oily liquid; Gardenia-like aroma | |
Record name | LINALYL ANTHRANILATE | |
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Record name | Linalyl anthranilate | |
Source | Human Metabolome Database (HMDB) | |
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Record name | Linalyl anthranilate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1531/ | |
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Boiling Point |
370.00 to 371.00 °C. @ 760.00 mm Hg | |
Record name | Linalyl anthranilate | |
Source | Human Metabolome Database (HMDB) | |
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Solubility |
Insoluble (NTP, 1992), Insoluble in water; Soluble in dimethyl sulphoxide, Soluble (in ethanol) | |
Record name | LINALYL ANTHRANILATE | |
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Record name | Linalyl anthranilate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1531/ | |
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Density |
1.052-1.058 (15.5°) | |
Record name | Linalyl anthranilate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1531/ | |
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Product Name |
Linalyl anthranilate | |
CAS RN |
7149-26-0 | |
Record name | LINALYL ANTHRANILATE | |
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Record name | Linalyl anthranilate | |
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Record name | Linalyl anthranilate | |
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Record name | LINALYL ANTHRANILATE | |
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Record name | 1,6-Octadien-3-ol, 3,7-dimethyl-, 3-(2-aminobenzoate) | |
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Record name | Linalyl anthranilate | |
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Record name | Linalyl anthranilate | |
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Record name | LINALYL ANTHRANILATE | |
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Record name | Linalyl anthranilate | |
Source | Human Metabolome Database (HMDB) | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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